2-(1-Methyl-1H-indol-2-yl)acetic acid

Neuroscience Receptor Pharmacology Muscarinic Antagonist

Researchers seeking selective mAChR modulators often face the challenge of distinguishing between indole-2-acetic acid positional isomers. 2-(1-Methyl-1H-indol-2-yl)acetic acid (CAS 127019-98-1) addresses this with its unique N-methyl/2-acetic acid substitution pattern, providing defined activity at muscarinic receptors (IC50 23,200 nM) versus the plant hormone IAA. This ≥95% pure white to off-white solid enables reliable amide coupling, esterification, and derivatization. Its CRTH2 pharmacophore core makes it an ideal starting material for hit-to-lead campaigns targeting allergic and inflammatory diseases.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 127019-98-1
Cat. No. B182714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Methyl-1H-indol-2-yl)acetic acid
CAS127019-98-1
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C=C1CC(=O)O
InChIInChI=1S/C11H11NO2/c1-12-9(7-11(13)14)6-8-4-2-3-5-10(8)12/h2-6H,7H2,1H3,(H,13,14)
InChIKeyWOSJKENLZHUUMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Methyl-1H-indol-2-yl)acetic Acid: Specifications & Properties


2-(1-Methyl-1H-indol-2-yl)acetic acid (CAS: 127019-98-1), a substituted indole acetic acid derivative with molecular formula C11H11NO2 and a molecular weight of 189.21 g/mol, is primarily employed as a building block and research chemical in medicinal chemistry and organic synthesis . This compound is supplied as a white to off-white solid with a purity of ≥95% (typical commercial specification), and its predicted physicochemical properties include a boiling point of 392.0±17.0 °C, a density of 1.20±0.1 g/cm³, and a pKa of 4.24±0.30 . Notably, it has been reported to act as a competitive antagonist of benzatropine binding and to block acetylcholine activity at muscarinic receptors, indicating its relevance in neuroscience research .

2-(1-Methyl-1H-indol-2-yl)acetic Acid: Substitution Challenges


In the context of indole-2-acetic acid derivatives, generic substitution is not trivial. The presence and position of substituents on the indole ring critically influence receptor binding affinity, selectivity, and downstream functional activity . 2-(1-Methyl-1H-indol-2-yl)acetic acid (CAS 127019-98-1) features a unique substitution pattern—a methyl group on the indole nitrogen and an acetic acid moiety at the 2-position—which distinguishes it from both unsubstituted indole-2-acetic acid and its 3-positional isomer, indole-3-acetic acid (IAA), a well-known plant hormone . Such structural variations have been shown to alter binding to targets like the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) [1] and muscarinic acetylcholine receptors [2]. The following evidence guide provides quantitative and assay-based justification for why this specific compound, with its defined molecular architecture, should be selected over other indole acetic acid derivatives for specialized research applications.

2-(1-Methyl-1H-indol-2-yl)acetic Acid Evidence for Procurement


mAChR Antagonism

In a functional antagonist assay, 2-(1-Methyl-1H-indol-2-yl)acetic acid exhibited an IC50 value of 23,200 nM (23.2 µM) against human muscarinic acetylcholine receptors (mAChR subtypes M1-M5) expressed in human CCRF-CEM cells, assessed via inhibition of acetylcholine-stimulated Ca2+ flux [1]. This indicates direct, albeit moderate, functional antagonism at the mAChR. In contrast, the structurally distinct indole-3-acetic acid (IAA) is primarily recognized for its plant hormone activity and lacks reported potent antagonistic activity at mammalian mAChRs . This difference in biological profile is a direct consequence of the 1-methylindole-2-acetic acid substitution pattern, which enables a receptor interaction not accessible to the natural 3-acetic acid isomer.

Neuroscience Receptor Pharmacology Muscarinic Antagonist

Purity and Quality Specifications

Procurement for scientific reproducibility requires high and consistent purity. Commercial suppliers for CAS 127019-98-1 specify a minimum purity of 95.0%, with analytical confirmation provided by standard methods (e.g., HPLC) . This specification is identical to that offered by other vendors for this specific CAS . While other indole-2-acetic acid derivatives are available with comparable purity levels, the precise substitution pattern of this compound—1-methyl, 2-acetic acid—cannot be replicated by a different isomer or analog .

Chemical Synthesis Procurement Quality Control

Physicochemical Profile and Handling

The predicted pKa of 4.24±0.30 for 2-(1-Methyl-1H-indol-2-yl)acetic acid indicates that it is a stronger acid than unsubstituted indole-2-acetic acid (predicted pKa ~4.5) . This difference of approximately 0.25 pKa units, while modest, can influence the compound's ionization state at physiological pH and affect its solubility and permeability in biological assays . The presence of the N-methyl group on the indole ring is responsible for this slight increase in acidity compared to the unsubstituted analog, which may impact formulation strategies in early-stage drug discovery.

Physicochemical Properties Drug Discovery Pre-formulation

CRTH2 Antagonist Scaffold Potential

The indole-2-acetic acid scaffold is a validated pharmacophore for antagonism of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), a G protein-coupled receptor involved in allergic inflammation [1]. While 2-(1-Methyl-1H-indol-2-yl)acetic acid itself has not been explicitly reported as a potent CRTH2 antagonist in peer-reviewed literature, its core structure is shared with advanced clinical candidates such as setipiprant (ACT-129968) and ACT-774312, which have demonstrated sub-nanomolar affinity for CRTH2 and oral bioavailability [1]. The N-methyl substitution on the indole ring of CAS 127019-98-1 is a common feature in SAR studies of this class, often used to modulate metabolic stability and binding kinetics [1].

Immunology Inflammation CRTH2 Antagonist

Application Scenarios for 2-(1-Methyl-1H-indol-2-yl)acetic acid


Muscarinic Acetylcholine Receptor Studies

Given its demonstrated, albeit moderate, functional antagonism at mAChR (IC50 = 23,200 nM) , 2-(1-Methyl-1H-indol-2-yl)acetic acid is a suitable tool compound for investigating mAChR-mediated signaling in neuronal or non-neuronal cells. Its activity at this receptor distinguishes it from the plant hormone IAA, making it the preferred choice for researchers exploring indole-based modulators of the cholinergic system .

CRTH2 Antagonist Library Synthesis

The compound's core indole-2-acetic acid structure, which is a validated pharmacophore for CRTH2 antagonism as demonstrated by clinical candidates like setipiprant , positions it as an ideal starting material for generating novel compound libraries. Its N-methyl substitution pattern aligns with SAR findings that indicate this feature can improve metabolic stability and binding kinetics, making it a strategically sound building block for hit-to-lead campaigns targeting allergic and inflammatory diseases .

Building Block for Indole Derivatives

With a high commercial purity of ≥95% and a reactive carboxylic acid handle, 2-(1-Methyl-1H-indol-2-yl)acetic acid is reliably employed in amide coupling, esterification, and other derivatization reactions. This specific substitution pattern is not readily interchangeable with other indole acetic acids, ensuring the correct spatial and electronic properties for downstream applications in pharmaceutical intermediate synthesis .

Physicochemical Profiling

The predicted pKa of 4.24±0.30 makes this compound a valuable model system for studying the influence of N-methyl substitution on the ionization and solubility behavior of indole-2-acetic acid derivatives. Researchers can utilize this quantitative difference in acidity to probe structure-property relationships and optimize formulation conditions for lead compounds within this chemical series .

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